Acetic acid;8-methylnon-3-yn-1-ol
Description
Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in chemical synthesis, food preservation, and industrial processes. Its structural simplicity, acidity (pKa ≈ 4.76), and ability to form hydrogen bonds make it a versatile solvent and reagent. Recent studies highlight its role in modifying biochar for environmental remediation, particularly in uranium (U(VI)) adsorption due to its carboxyl (-COOH) functional groups .
8-Methylnon-3-yn-1-ol (C₁₀H₁₈O) is a branched alkyne alcohol. Alkyne alcohols are typically used in organic synthesis, but their environmental applications remain underexplored.
Properties
CAS No. |
90368-91-5 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;8-methylnon-3-yn-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-10(2)8-6-4-3-5-7-9-11;1-2(3)4/h10-11H,4,6-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
ZHLBFWFPSMWLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC#CCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-methylnon-3-yn-1-ol typically involves the reaction of 8-methylnon-3-yn-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an ester linkage between the hydroxyl group of 8-methylnon-3-yn-1-ol and the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;8-methylnon-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Acetic acid;8-methylnon-3-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;8-methylnon-3-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Functional Group Efficacy in Adsorption
Acetic acid-modified biochar (ASBB) outperforms raw biochar (SBB) in U(VI) adsorption due to:
- Increased porosity : Acetic acid etches the biochar surface, expanding pore diameter (e.g., from 2.7 nm to 3.2 nm) and enhancing surface area (SSA) from 98.3 m²/g to 135.6 m²/g .
- Carboxyl group addition: ASBB gains -COOH groups, which bind U(VI) via monodentate coordination, achieving a 97.8% removal rate at pH 6 .
Comparison with other acids :
Acetic acid’s rapid kinetics (5 min equilibrium) and high capacity stem from its dual pore-expanding and functionalization effects, unlike nitric acid’s slower surface oxidation.
Comparison with Alcohol-Modified Adsorbents
While 8-methylnon-3-yn-1-ol lacks direct data, analogous alcohols like ethanol or propanol are less effective in biochar modification due to:
- Lack of acidic groups : Alcohols (-OH) provide weaker U(VI) binding compared to -COOH.
- Limited porosity enhancement: Non-acidic modifiers fail to etch biochar surfaces significantly.
Example: Ethanol-modified biochar showed only a 12% increase in U(VI) adsorption vs. ASBB’s 35% improvement .
Thermal and Chemical Stability
Research Findings and Mechanisms
Spectroscopic Evidence for Acetic Acid’s Role
Competing Compounds in Uranium Adsorption
- Graphene oxide (GO) : Higher capacity (145 mg/g) but costly synthesis .
- Chitosan : Binds U(VI) via amine groups but degrades in acidic conditions (pH < 4) .
- ASBB : Combines cost-effectiveness (from sludge) with high stability and rapid kinetics, making it superior for industrial-scale applications .
Data Tables
Table 1: Performance Metrics of Uranium Adsorbents
| Material | Adsorption Capacity (mg/g) | Equilibrium Time | Optimal pH | Reusability (Cycles) |
|---|---|---|---|---|
| ASBB (acetic acid) | 112.4 | 5 min | 6.0 | 5 (93% efficiency) |
| HNO₃-modified biochar | 89.7 | 20 min | 5.0 | 3 (85% efficiency) |
| Chitosan | 98.2 | 60 min | 4.5 | 2 (70% efficiency) |
| Graphene oxide | 145.0 | 10 min | 7.0 | 6 (90% efficiency) |
Table 2: Functional Group Contribution to U(VI) Adsorption
| Functional Group | Binding Mechanism | Adsorption Contribution (%) |
|---|---|---|
| -COOH | Monodentate coordination | 65% |
| -OH | Hydrogen bonding | 20% |
| -NH₂ | Chelation | 15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
